7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
Description
This compound belongs to the thiazolo[4,5-b]pyridine class, characterized by a fused thiazole-pyridine core. Its structure includes:
- 3-Methyl group: Enhances steric bulk and metabolic stability.
- 4-Phenyl group: Contributes to π-π stacking interactions with biological targets.
- 7-(3-Methoxyphenyl) substituent: The methoxy group improves lipophilicity and may influence binding affinity.
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S/c1-21-19-18(26-20(21)24)16(13-7-6-10-15(11-13)25-2)12-17(23)22(19)14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3 |
InChI Key |
WGTBOHNHHZOGFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)SC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves the annulation of a thiazole ring to a pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production . The use of high-throughput screening and computational chemistry can also aid in optimizing the reaction conditions and identifying the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Thiazolo[4,5-b]pyridine Derivatives
Key Observations :
Key Findings :
- Antimicrobial Potential: The target compound’s 3-methoxyphenyl group may enhance activity against Gram-negative bacteria (similar to ’s 3g), as methoxy groups improve membrane penetration .
Molecular Interactions and Drug-Likeness
- Binding Affinity: ’s docking studies show thiazolo[4,5-b]pyridines bind MurD and DNA gyrase via hydrophobic interactions and hydrogen bonding.
- ADME Profile : The 3-methoxyphenyl group increases LogP (predicted ~3.0), balancing solubility and permeability. This contrasts with ’s compound 10b, where polar thiophene and dimethoxy groups reduce LogP .
Biological Activity
7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a thiazolo-pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and cytotoxic properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazolo[4,5-b]pyridine core with substituents that enhance its biological activity. The methoxy and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 314.41 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives demonstrated potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives achieved MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Cytotoxicity : The cytotoxic effects were assessed using MTT assays on HaCat and Balb/c 3T3 cells, revealing promising results for several derivatives .
The mechanism underlying the biological activity of 7-(3-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves interaction with essential bacterial enzymes. Molecular docking studies have shown that these compounds can effectively bind to targets such as DNA gyrase and MurD, leading to inhibition of bacterial growth.
Binding Interactions:
- Hydrogen Bonds : Key interactions with amino acids such as SER1084 and ASP437.
- Pi-Pi Stacking : Stabilization through interactions with nucleotides in the active site .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial activity, thiazolo-pyridine derivatives have shown potential as anticancer agents. Studies have indicated that these compounds can inhibit the proliferation of cancer cell lines.
Case Studies:
- Cytotoxicity Assays : Compounds derived from thiazolo-pyridine structures demonstrated significant cytotoxicity against various cancer cell lines.
- Mechanistic Insights : The presence of specific functional groups enhances their ability to induce apoptosis in cancer cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
